molecular formula C30H40O5 B14873568 (9R,13R,16S,17R)-16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one

(9R,13R,16S,17R)-16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one

Cat. No.: B14873568
M. Wt: 480.6 g/mol
InChI Key: QZQNSZDOEZMGEJ-OPTJYNSWSA-N
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Description

Schisanlactone C is a triterpenoid compound isolated from the stems and leaves of Schisandra chinensis (Turcz) Baill., a plant known for its medicinal properties. This compound is part of a larger group of triterpenoids that have been studied for their various biological activities, including anti-inflammatory, hepatoprotective, and anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of schisanlactone C involves several steps, including the isolation of the compound from the plant material. The process typically involves extraction using solvents such as ethanol or methanol, followed by purification using chromatographic techniques . Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the stability and purity of the compound.

Industrial Production Methods

Industrial production of schisanlactone C is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial transformation and plant cell culture techniques, are being explored to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Schisanlactone C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of schisanlactone C include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of schisanlactone C depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Properties

Molecular Formula

C30H40O5

Molecular Weight

480.6 g/mol

IUPAC Name

(9R,13R,16S,17R)-16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one

InChI

InChI=1S/C30H40O5/c1-18-7-11-24(34-26(18)32)30(6,33)23-14-16-28(4)22-10-9-21-19(8-12-25(31)35-27(21,2)3)17-20(22)13-15-29(23,28)5/h7-8,12,17,21,23-24,33H,9-11,13-16H2,1-6H3/t21-,23+,24?,28+,29-,30?/m1/s1

InChI Key

QZQNSZDOEZMGEJ-OPTJYNSWSA-N

Isomeric SMILES

CC1=CCC(OC1=O)C(C)([C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C)O

Canonical SMILES

CC1=CCC(OC1=O)C(C)(C2CCC3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C)O

Origin of Product

United States

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